molecular formula C17H17FN4O4 B2738232 1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one CAS No. 2309589-86-2

1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one

Cat. No.: B2738232
CAS No.: 2309589-86-2
M. Wt: 360.345
InChI Key: ZXEWLBWLKNORNB-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, a methoxyphenoxy group, and a piperazinone ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methoxyphenoxyacetyl group is then introduced via an esterification reaction using 2-methoxyphenol and acetic anhydride in the presence of a catalyst like sulfuric acid. Finally, the piperazinone ring is formed through a cyclization reaction involving a suitable diamine precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can inhibit enzyme activity by mimicking natural substrates, while the methoxyphenoxy group may enhance binding affinity and specificity. The piperazinone ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)ethanone
  • 2-Acetyl-5-fluoropyrimidine
  • 1-(5-Fluoro-2-pyrimidyl)ethanone

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in scientific research and industry .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4/c1-25-13-4-2-3-5-14(13)26-11-16(24)21-6-7-22(15(23)10-21)17-19-8-12(18)9-20-17/h2-5,8-9H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEWLBWLKNORNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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